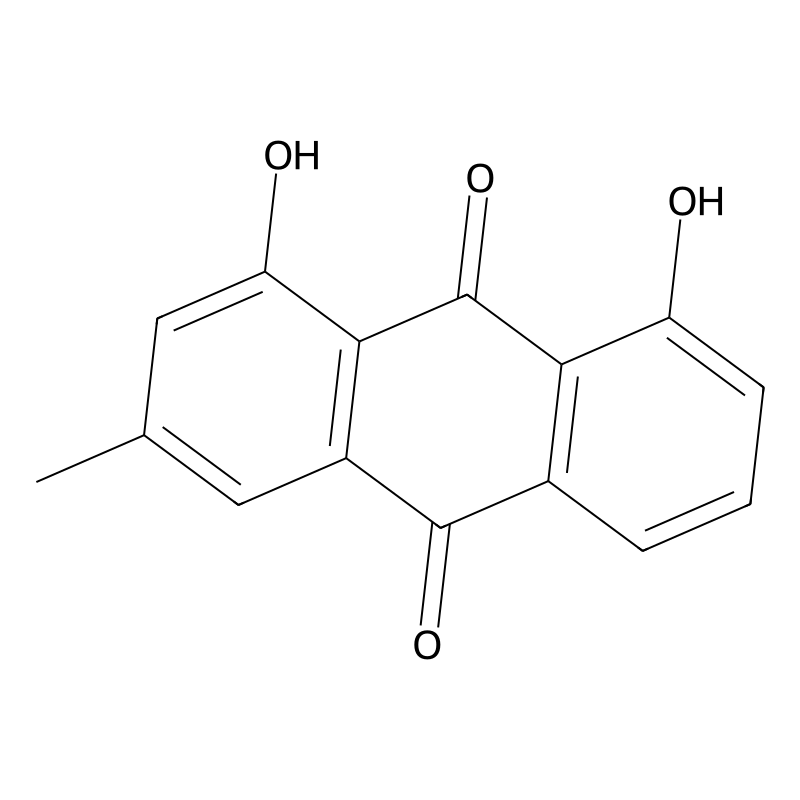

Chrysophanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water

Very soluble in benzene, acetic acid

Slightly soluble in cold, freely in boiling alcohol; soluble in benzene, chloroform, ether, glacial acetic acid, acetone, solutions of alkali hydrides, and in hot solutions of alkali carbonates; very slightly soluble in petroleum ethe

Synonyms

Canonical SMILES

Reference Compound in Pharmacological Research

Chrysophanol, particularly its glucoside form Chrysophanol-8-O-β-D-glucopyranoside (also known as Phyproof®), serves as a valuable reference substance in pharmacological research []. Its high purity (minimum 98%) and well-defined structure ensure reliable and consistent results in biological assays. Researchers utilize Chrysophanol as a control standard to compare the effects of newly discovered compounds [].

Source

[] High-Quality Chrysophanol 8-Glucoside Phyproof®: Essential Reference Substance for Scientific Research | Procurenet Limited

Chrysophanol, also known as chrysophanic acid or 1,8-dihydroxy-3-methyl-anthraquinone, is a natural anthraquinone compound predominantly found in various plant species, particularly in rhubarb. It belongs to the trihydroxyanthraquinone family and exhibits a C-3 methyl substitution on the chrysazin structure. This compound has garnered attention for its diverse pharmacological properties, including anticancer, neuroprotective, and anti-inflammatory effects. Chrysophanol is commonly utilized in traditional Chinese medicine and has been studied for its potential therapeutic applications in conditions such as diabetes, cancer, and neurodegenerative diseases .

Chrysophanol exhibits a wide range of biological activities:

- Anticancer Properties: It induces necrosis-like cell death in various cancer cell lines, including renal and lung cancer cells, by disrupting mitochondrial function and increasing reactive oxygen species levels .

- Neuroprotection: Chrysophanol has shown potential in protecting neuronal cells from oxidative stress and improving cognitive functions in animal models exposed to neurotoxic substances .

- Anti-inflammatory Effects: It modulates inflammatory pathways and has been studied for its ability to alleviate conditions such as asthma and atopic dermatitis .

- Antioxidant Activity: Chrysophanol can enhance antioxidant enzyme activities, helping to mitigate oxidative damage in cells .

Chrysophanol can be synthesized through various methods:

- Friedel-Crafts Reaction: This method involves the alkylation of aromatic compounds using an acyl chloride or an alkyl halide.

- Diels-Alder Reaction: This cycloaddition reaction forms cyclohexene derivatives that can further undergo transformations to yield chrysophanol.

- Polyketide Chain Cyclization: Involves the formation of the anthraquinone core through the cyclization of polyketides.

- Enzymatic Conversion: Chrysophanol can be obtained from other anthraquinones through enzymatic dehydroxylation processes .

Chrysophanol has several applications across various fields:

- Pharmaceuticals: Used as an antineoplastic agent due to its ability to induce cell death in cancer cells.

- Traditional Medicine: Employed in herbal remedies for treating diabetes, inflammation, and various other ailments.

- Food Industry: Acts as a natural colorant and preservative due to its antioxidant properties .

- Research: Frequently studied for its potential effects on metabolic disorders and cancer therapies .

Chrysophanol has been investigated for its interactions with various biological targets:

- It enhances mitochondrial permeability transition pore formation through upregulation of Cyclophilin D, leading to cell death in cancerous cells .

- Molecular docking studies indicate that chrysophanol binds effectively to dipeptidyl peptidase 4 (DPP-IV), suggesting its potential role as a therapeutic agent in diabetes management .

Chrysophanol shares structural similarities with several other anthraquinones. Here are some notable compounds:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Emodin | Similar anthraquinone structure | Antioxidant and anti-inflammatory effects |

| Aloe-emodin | Hydroxylated variant of chrysophanol | Used for its laxative properties |

| Rhein | Methylated derivative | Exhibits antimicrobial activity |

| Anthraquinone | Base structure | Found in various natural sources |

Chrysophanol is unique due to its specific methyl substitution at the C-3 position and its pronounced effects on mitochondrial function and cell signaling pathways. Its diverse biological activities set it apart from other similar compounds, particularly regarding its anticancer efficacy and neuroprotective properties .

Chrysophanol is a tricyclic aromatic quinone with widespread distribution across the plant and animal kingdoms, as well as in the microbial world. As of current date, this compound has been reported in 14 genera from different families and in more than 65 species belonging to different genera [1] [2]. The compound occurs in specific parts of plants, such as leaves, roots, rhizome pods, flowers, and bark, with its distribution patterns reflecting complex ecological and evolutionary relationships.

Plant Sources

Polygonaceae Family Sources (Rheum species)

The Polygonaceae family represents the most significant source of chrysophanol, with two genera, Rumex and Rheum, serving as the primary reservoirs of this compound [1] [2]. Within this family, chrysophanol dominantly occurs in the roots and rhizomes of these plants, making them particularly valuable for both traditional medicine and modern pharmaceutical applications.

Rheum Species Distribution and Content

Among the Rheum species, chrysophanol has been documented in multiple species across different geographical regions. Rheum emodi, synonymous with Rheum australe, contains chrysophanol in its root and rhizome tissues [1] [3]. This species, commonly known as Himalayan rhubarb, Indian rhubarb, and Red-veined pie plant, is found in the sub-alpine and alpine Himalayas at altitudes up to 4000 meters [3]. The plant is native to India, Myanmar, Nepal, Pakistan, Bhutan, and Sikkim, where it grows on grassy or rocky slopes, crevices and moraines, forest margins, near streams and between boulders [3].

Rheum palmatum, another significant source, accumulates chrysophanol primarily in its root tissues [1] [2]. This species, along with Rheum tanguticum and Rheum officinale, represents the most pharmacologically important rhubarb species, finding their place in the pharmacopoeial monographs of Europe and Asia [4]. The genus Rheum encompasses approximately 60 species of perennial herbaceous plants with strong root systems that are widely distributed and cultivated in Asia and Europe [4].

Detailed Species Distribution

| Species | Plant Parts | Geographical Distribution | Altitude Range |

|---|---|---|---|

| Rheum emodi | Root and rhizome | Himalayas, India, Nepal, Pakistan, Bhutan, Sikkim | Up to 4000 m |

| Rheum palmatum | Root | Asia, Europe (cultivated) | 1200-3900 m |

| Rheum undulatum | Root | Asia | Variable |

| Rheum officinale | Root | Asia, Europe (cultivated) | 1200-3900 m |

| Rheum rhabarbarum | Root | Asia, Europe | Variable |

| Rheum nobile | Rhizome | High altitude regions | Above 3000 m |

The content of chrysophanol in these species varies significantly based on environmental factors, particularly altitude. Research has demonstrated that samples collected from higher altitudes consistently contain greater concentrations of chrysophanol and related anthraquinones [5]. Specifically, rhubarb samples obtained from altitudes above 3000 meters show chrysophanol content levels 2-3 times higher than those collected from lower elevations [5].

Rumex Species Distribution

The genus Rumex also serves as an important source of chrysophanol, with the compound found in root tissues of various species. Rumex crispus, Rumex dentatus, Rumex acetosa, Rumex obtusifolius, and Rumex hymenosepalus all contain chrysophanol in their root systems [1] [2]. These species demonstrate wide geographical distribution, with Rumex crispus found across Asia, Europe, North America, and Northern Africa [6].

Polygonum Species Occurrence

Within the Polygonaceae family, Polygonum species also contribute to chrysophanol distribution. Polygonum multiflorum contains chrysophanol in its root tissues, while Polygonum cillinerve accumulates the compound in its rhizome [1] [2]. These species extend the geographical range of chrysophanol-containing plants within the family.

Fabaceae and Asphodelaceae Sources

Fabaceae Family - Cassia Species

The Fabaceae family, particularly the genus Cassia, represents another major botanical source of chrysophanol. Approximately 29 species of Cassia genus have been documented to contain chrysophanol, making it a quality control marker for this genus [1] [2]. The compound is considered particularly significant in some Cassia species, where it serves as a standardization parameter for pharmaceutical applications.

Comprehensive Cassia Species Distribution

| Species | Plant Parts | Geographical Distribution | Traditional Uses |

|---|---|---|---|

| Cassia tora | Seeds, stem | India, Pakistan, Bangladesh, West China | Laxative, anthelmintic |

| Cassia alata | Leaves | Tropical regions, Argentina | Antifungal, skin conditions |

| Cassia fistula | Seed, wood, leaves, roots, bark | Tropical Asia, cultivated worldwide | Gastrointestinal disorders |

| Cassia angustifolia | Leaves, pods, callus cultures | India, Middle East, Africa | Laxative properties |

| Cassia occidentalis | Leaves, seeds | Tropical regions worldwide | Stomachic, fever treatment |

| Cassia obtusifolia | Roots, seeds | Asia, tropical regions | Ophthalmic applications |

| Cassia siamea | Leaves, stem, bark, root bark | Southeast Asia | Multiple medicinal uses |

The distribution of chrysophanol within Cassia species varies significantly based on plant part and environmental conditions. The compound occurs in diverse plant tissues including seeds, leaves, stems, bark, and roots, indicating multiple biosynthetic pathways and storage mechanisms within these species [7] [8].

Asphodelaceae Family Distribution

The Asphodelaceae family, particularly the genus Aloe, represents a significant source of chrysophanol with widespread geographical distribution. Multiple Aloe species contain chrysophanol, primarily in their leaf tissues, contributing to the traditional medicinal value of these plants [9] [10].

Aloe Species Chrysophanol Content

| Species | Plant Parts | Geographical Distribution | Chrysophanol Concentration |

|---|---|---|---|

| Aloe vera | Leaves | Mediterranean, Asia, Africa, Americas | Moderate to high |

| Aloe ferox | Leaves | South Africa | High |

| Aloe excelsa | Leaves | Southern Africa | Moderate |

| Aloe grandidentata | Leaves | Madagascar | Variable |

| Aloe barbadensis | Leaves | Mediterranean, cultivated worldwide | Moderate |

| Aloe pulcherrima | Root | Yemen, Arabian Peninsula | Low to moderate |

| Aloe hijazensis | Root | Saudi Arabia | Variable |

The genus Bulbine, also within Asphodelaceae, contains chrysophanol in various species. Bulbine narcissifolia accumulates the compound in its leaves, while Bulbine natalensis contains chrysophanol in both leaves and roots [10]. Bulbine abyssinica presents chrysophanol in its roots and fruits, demonstrating the diverse tissue distribution within this genus.

Liliaceae and Meliaceae Sources

Liliaceae Family Distribution

The Liliaceae family contributes several genera to chrysophanol distribution, with species showing varied geographical ranges and tissue-specific accumulation patterns. The genus Simethis, represented by Simethis bicolor Kunth, contains chrysophanol in its root tissues [1] [2]. This species demonstrates the compound's presence in temperate regions where Liliaceae members are commonly found.

The genus Eremurus provides multiple species containing chrysophanol, including Eremurus anisopterus (aerial parts), Eremurus spectabilis (leaves), and Eremurus chinensis (whole plant) [1] [2]. These species extend the geographical distribution of chrysophanol into Central Asian regions, where Eremurus species are naturally distributed.

Meliaceae Family Occurrence

The Meliaceae family, commonly known as the mahogany family, includes 50 genera and 1400 species according to botanical classifications, with representation in India by 20 genera and 70 species [11]. Within this family, chrysophanol has been documented in Walsura trifoliata, specifically in the bark tissue [1] [2].

The Meliaceae family demonstrates widespread tropical and subtropical distribution, with maximum species numbers in tropical Asia and Malesia (303 species), fewer in the Neotropics (189 species), Madagascar (107 species), and tropical Africa (102 species) [12]. The family's distribution pattern indicates potential for additional chrysophanol-containing species in unexplored regions.

Other Botanical Sources

Rhamnaceae Family Sources

The Rhamnaceae family contributes significantly to chrysophanol distribution through multiple genera. The genus Rhamnus, particularly Rhamnus alpinus, Rhamnus saxatilis, Rhamnus frangula, and Rhamnus purshiana, contains chrysophanol in bark tissues [1] [2]. These species demonstrate the compound's presence in temperate regions of Europe and North America.

Additional Rhamnaceae genera include Berchemia floribunda (root tissue) and Colubrina greggii (root tissue), expanding the family's contribution to chrysophanol distribution [1] [2]. These species represent diverse geographical regions and ecological niches within the family's range.

Euphorbiaceae and Other Families

The Euphorbiaceae family is represented by Cluytia hirsuta, which contains chrysophanol in its leaf tissues [1] [2]. This family's contribution demonstrates the compound's presence in diverse plant lineages beyond the major source families.

The Hemerocallidaceae family contributes Dianella longifolia, with chrysophanol found in root tissues [1] [2]. The Picramniaceae family includes Alvaradoa amorphoides, containing chrysophanol in stem bark tissue [1] [2]. The Podocarpaceae family is represented by Podocarpus fleuryi, with chrysophanol in twig tissues [1] [2].

Microbial and Fungal Sources

Fungal Species Distribution

Chrysophanol occurs in various fungal species, representing a significant microbial source of this compound. The compound was first reported from Penicillium islandicum Sopp (ATCC 28431), establishing fungi as important producers of chrysophanol [1] [2]. Subsequently, seven fungal families have been documented to contain chrysophanol: Pleosporaceae, Dothideomycetes, Trichocomaceae, Cortinariaceae, Didymellaceae, Montagnulaceae, and Hypocreaceae [1] [2].

Trichoderma Species as Prolific Producers

Among fungal sources, Trichoderma species represent particularly significant producers of chrysophanol. Trichoderma harzianum Strain Th-R16 has been reported to be enriched in chrysophanol, demonstrating the genus's capacity for substantial compound production [1] [2]. The production of chrysophanol by Trichoderma polysporum has been documented in competitive survival scenarios, particularly when grown alongside basidiomycete fungi such as Fomes annosus [1] [2].

Trichoderma aureoviride has been specifically identified as a producer of chrysophanol, with the compound exhibiting orange-red coloration [13]. This species contributes to the understanding of fungal chrysophanol biosynthesis and its ecological significance in fungal communities.

Marine-Derived Fungal Sources

Marine environments provide additional fungal sources of chrysophanol, with endosymbiotic fungi from marine organisms representing a largely unexplored reservoir [1] [2]. These marine-derived fungi have been extensively studied for their potential in producing chrysophanol and related anthraquinones, though specific species documentation remains limited in current literature.

Bacterial Sources

Bacterial production of chrysophanol has been documented in the Streptomycetaceae family, specifically in Streptomyces species [1] [2]. The alkaliphilic strain Streptomyces sp. AK 671 has been identified as a producer of chrysophanol and related compounds, including chrysophanol glucuronide [14]. This bacterial source demonstrates the compound's presence across diverse microbial taxa.

Geographical and Ecological Distribution

Global Distribution Patterns

Chrysophanol demonstrates a truly global distribution pattern, with documented occurrences across multiple continents and diverse ecological zones. The compound's presence spans from the high-altitude regions of the Himalayas to temperate zones of Europe and North America, and extends into tropical regions of Asia, Africa, and the Americas.

Altitudinal Distribution Patterns

Research has revealed significant correlations between altitude and chrysophanol content in source plants. Studies of Rheum species across altitude gradients from 1200 to 3900 meters have demonstrated that higher altitudes consistently promote greater chrysophanol accumulation [5]. Specifically, samples collected from altitudes above 3000 meters show chrysophanol content levels 2-3 times higher than those from lower elevations.

Altitude-Content Correlation Analysis

| Altitude Range (m) | Chrysophanol Content Level | Environmental Factors |

|---|---|---|

| 3900-3360 | Highest (2-3x baseline) | Strong solar radiation, low temperature |

| 3360-2820 | High | Moderate radiation, temperature stress |

| 2820-2280 | Moderate | Balanced conditions |

| 2280-1740 | Low | Suboptimal conditions |

| 1740-1200 | Lowest | Insufficient environmental stress |

The Tibetan plateau, characterized by high altitude, latitude, mountains, and glaciers, creates unique regional climate features including strong solar radiation, long sunshine duration, low temperatures, and large intraday temperature variations [5]. These conditions promote chrysophanol accumulation as an adaptive response to environmental stress.

Climatic Adaptation Patterns

Chrysophanol-containing plants demonstrate remarkable adaptations to diverse climatic conditions. The compound's production increases under environmental stress conditions, suggesting its role as an adaptive metabolite. Temperature variations, particularly the large intraday temperature spreads characteristic of high-altitude environments, promote chrysophanol biosynthesis [5].

Seasonal variations also influence chrysophanol content, with studies showing differential accumulation patterns before snowfall periods in September-November [15]. This seasonal variation indicates the compound's role in plant preparation for harsh winter conditions.

Biogeographical Distribution Zones

The distribution of chrysophanol-containing species follows distinct biogeographical patterns. The Eastern Himalayas harbor numerous species, while the Western Himalayas show more limited representation [16]. The Nilgiri, Palni, and Anaimalai hills demonstrate specific altitudinal limitations, with no chrysophanol-containing species found above 5000 feet in these regions [16].

Ecological Significance in Source Organisms

Plant Defense Mechanisms

Chrysophanol serves multiple ecological functions in source organisms, primarily functioning as a defense compound against herbivores, pathogens, and environmental stressors. The compound's presence in vulnerable plant tissues, particularly roots and rhizomes, suggests its role in protecting critical plant organs from soil-borne pathogens and herbivorous insects [17].

In plants, chrysophanol functions as part of the optimal defense theory, where vulnerable tissues are defended more extensively than senescing tissues [17]. The compound's accumulation in seeds, seedlings, buds, and young tissues reflects its protective role during critical developmental stages.

Insect Defense Systems

In insect species, chrysophanol serves as a chemical defense mechanism against predators. Members of the Adelgidae and Chrysomelidae families produce chrysophanol as an antifeedant compound [1] [2] [18]. The hemlock woolly adelgid (Adelges tsugae) produces both chrysophanol and its precursor chrysarobin as defensive chemicals, representing a significant energy investment in protection [18].

The compound functions as a feeding deterrent in these insects, with chrysophanol and chrysarobin appearing to deter generalist predators through their antifeedant properties [18]. The presence of these compounds in the waxy covering of Adelges tsugae provides both physical and chemical protection [18].

Microbial Competitive Strategies

In fungal species, chrysophanol production serves competitive survival functions. Trichoderma polysporum produces chrysophanol when grown alongside basidiomycete fungi, suggesting the compound's role in interspecific competition [1] [2]. This competitive production indicates chrysophanol's function as an antibiotic compound in microbial communities.

The compound's production by Trichoderma species in rhizosphere environments contributes to their biocontrol properties, where chrysophanol helps suppress pathogenic fungi and promotes plant health [19]. This ecological function demonstrates the compound's role in complex soil microbial interactions.

Adaptive Stress Responses

Chrysophanol biosynthesis increases under various environmental stress conditions, indicating its role as an adaptive metabolite. Plants producing chrysophanol demonstrate enhanced tolerance to abiotic stresses including temperature extremes, high solar radiation, and nutrient limitations [5]. The compound's accumulation patterns reflect plant adaptive responses to challenging environmental conditions.

The stress-induced production of chrysophanol correlates with plant survival strategies in harsh environments. High-altitude plants show increased chrysophanol content as an adaptation to intense solar radiation, temperature fluctuations, and reduced atmospheric pressure [5]. This adaptive significance explains the compound's widespread distribution in alpine and subalpine plant communities.

Ecological Interactions and Trophic Transfer

Chrysophanol demonstrates complex ecological interactions through trophic transfer mechanisms. The compound transfers horizontally from prey organisms to predators, as documented in the transfer from Adelges tsugae to biological control agents [20]. This transfer mechanism suggests chrysophanol's role in food web dynamics and predator-prey relationships.

Vertical transmission of chrysophanol from parent organisms to offspring has been documented in insect species, indicating the compound's importance in protecting vulnerable developmental stages [20]. This transmission pattern demonstrates chrysophanol's role in ensuring species survival across generations.

Purity

Physical Description

Solid

Color/Form

Crystalline; dark yellow

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Decomposition

Appearance

Melting Point

196 °C

200 - 201 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ Patients with diabetes mellitus are easy to experience diabetic encephalopathy (DE) and other cognition dysfunction, whereas the neural alterations in developing this disease are unknown yet. Chrysophanol (CHR) is one of traditional Chinese medicine which was reported to show protective effects in cognition dysfunction and inflammatory in previously studies. In this current study, whether CHR protects learning and memory dysfunctions induced by diabetes disease or not and underlying mechanisms were studied. DE model was induced by streptozotocin (STZ, i.p.) in ICR mice. CHR was administrated 3 days after STZ treated mice which was confirmed with diabetes for consecutive 6 days. Learning and memory function was tested by Morris water maze after the CHR injection. The morphology of neuronal cells in hippocampus CA3 region was stained by HE-staining. ELISA and Western blot assay were used to determine the levels of pro-inflammation cytokines (IL-1beta, IL-4, IL-6, TNF-a) in hippocampus. Here, we demonstrated that mice harboring diabetes mellitus induced by STZ exhibit high blood glucose, learning and memory deficits detected by Morris water maze behavior tests. Application with CHR right after developing diabetes disease rescues partial blood sugar increasing, learning and memory deficits. The data also indicated that the death rate of neurons and the number of astrocytes in hippocampus CA3 region was significantly improved in diabetic mice. Moreover, the underlying mechanisms of CHR's protective effect are likely associated with anti-inflammation by downregulating the expression of pro-inflammation cytokines (IL-1beta, IL-4, IL-6, TNF-a) in hippocampus and inhibiting the over-activation of astrocytes in hippocampus CA3 region. Therefore, application with CHR contributes to the learning and memory deficits induced by diabetes disease via inhibitory expressions of inflammatory in hippocampus region.

/EXPL THER/ Chrysophanol is a member of the anthraquinone family abundant in rhubarb, a widely used herb for obesity treatment in Traditional Chinese Medicine. Though several studies have indicated numerous features of chrysophanol, no study has yet reported the effect of chrysophanol on juvenile obesity. In this study, we tried to identify the anti-obesity effects of chrysophanol by using high-fat diet (HFD)-induced rats as in vivo models. In HFD rats, chrysophanol treatment decreased body weight, blood glucose and the blood level of triglyceride (TG), and enhanced the level of high-density lipoprotein-cholesterol (HDL-C). In addition, chrysophanol markedly reduced lipid accumulation in HFD rats-derived primary hepatocytes. Moreover, chrysophanol effectively relieved HFD-induced inflammation, as demonstrated by the reduction of interleukin (IL)-6 and IL-1beta and the elevation of IL-10. Furthermore, chrysophanol markedly increased the levels of lipolytic genes and decreased the expressions of lipogenic genes in HFD rats, which was probably benefited from the activation of AMP-activated protein kinase (AMPK)/ Sirtuin 1 (SIRT1). Taken together our study has demonstrated that chrysophanol could improve the HFD-induced obesity and provided a molecular basis for chrysophanol potential applications in the treatment of juvenile obesity and other metabolic diseases.

/EXPL THER/ Endoplasmic reticulum (ER) stress plays a critical role in mediating ischemia/reperfusion (I/R) damage in the brain. Our previous study showed that Chrysophanol (CHR) alleviated cerebral ischemic injury in mice and nuclear factor-kappaB (NF-kappaB) involved in its neuroprotective effect, but the precise mechanism remains not fully understood. The present study investigated the effect of CHR treatment on I/R-induced ER stress. Mice were subjected to middle cerebral artery occlusion (MCAO) for 45 min and received either vehicle or CHR (0.1 mg/kg) for 14 days after reperfusion. Terminal deoxynucleotidyl transferase (TdT)-mediated dUTP nick end labeling (TUNEL) was used to detect apoptotic cells in penumbral tissue. The expression of ER stress-related factors including glucose-regulated protein 78 (GRP78), phosphorylated eukaryotic initiation factor 2a (p-eIF2a), CCAAT-enhancer-binding protein homologous protein (CHOP), and caspase-12 as well as inhibitory kappaB-a (IkappaB-a), the inhibitor of NF-kappaB, was assessed. Our results demonstrated that CHR treatment reduced MCAO-induced upregulation of GRP78, p-eIF2a, CHOP, and caspase-12 in the ischemic brain. Moreover, the TUNEL-positive neuronal cells, which were colocalized with CHOP and caspase-12, decreased in response to CHR treatment, indicating that CHR protects against I/R injury by inhibiting ER stress-associated neuronal apoptosis. In addition, CHR reversed the decrease in IkappaB-a level induced by MCAO, which was attributed at least in part to the attenuation of translational inhibition induced by eIF2a phosphorylation, indicating that CHR exerts anti-inflammatory effects following I/R by inhibiting ER stress response. These results suggest that attenuation of ER stress may be involved in the mechanisms of neuroprotective effects of CHR

For more Therapeutic Uses (Complete) data for Chrysophanic acid (12 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

ETHNOPHARMACOLOGICAL RELEVANCE: Quyu Qingre granules (QYQRGs) are useful traditional Chinese composite prescription in the treatment of blood stasis syndrome. Comparing differences of pharmacokinetic properties of compounds in QYQRG between normal and blood stasis syndrome rabbits can provide much helpful information. The primary objective of this study was to compare the pharmacokinetics of rhein and chrysophanol after orally administering 2.0 g/kg b.w. QYQRG in normal and acute blood stasis model rabbits. MATERIALS AND METHODS: The blood samples were collected subsequently at 5, 10, 15, 20, 30, 45, 60, 75, 90, 120, 240, 360 and 480 min after orally administrating QYQRG. The concentrations of rhein and chrysophanol in rabbit plasma were determined by HPLC and main pharmacokinetic parameters were obtained. RESULTS: The pharmacokinetic parameters AUC(0-infinity), T(lag), Cmax and K21 of both rhein and chrysophanol were markedly different in the acute blood stasis model rabbits. It was also found that parameters A, beta, MRT and T(1/2beta) of rhein and the parameters a and T1/2a of chrysophanol all exhibited significant difference between the normal and acute blood stasis model rabbits. CONCLUSIONS: The absorption time of rhein and chrysophanol was accelerated and the absorption amount of these two compounds was increased in rabbits with acute blood stasis, suggesting that rhein and chrysophanol would possibly be the two effective compounds in QYQRG.

AIM OF THE STUDY: The present study comparatively investigated the tissue distributions of rhubarb anthraquinone derivatives (AQs) to examine whether they undergo different uptakes in normal or CCl(4)-induced liver-damaged rats, to explore possible reasons for the different toxicities of AQs in pathological model rats and normal rats at the tissue distribution level. MATERIALS AND METHODS: The total rhubarb extract (14.49 g/kg of body weight per day based on the quantity of crude material) was administrated orally to normal and model rats for 12 weeks. The concentrations of free AQs in tissues were quantitated by liquid chromatography-tandem mass spectrometry (LC-MS). After drug withdrawal for 4 weeks, tissue distributions were again determined. RESULTS: The five free AQs-aloe-emodin, rhein, emodin, chrysophanol and physcion-were detected in the liver, kidney and spleen, while only rhein, aloe-emodin and emodin reached the quantitative limit. The tissue distributions of rhein (p < 0.001), aloe-emodin (p < 0.001) and emodin (p < 0.05) in normal rats were higher than those in model rats with rhein>aloe-emodin>emodin in kidney and spleen tissues and aloe-emodin > rhein > emodin in liver tissues. Free AQs were not detected in the tissues after drug withdrawal for 4 weeks. CONCLUSIONS: These results suggest that the tissue toxicity of AQs in normal animals is higher than that in pathological model animals with little accumulative toxicity of rhubarb. The results are concordant with the traditional Chinese theory of You Gu Wu Yun recorded first in Su Wen, a classical Chinese medical treatise.

Metabolism Metabolites

Chrysophanol, a major anthraquinone component occurring in many traditional Chinese herbs, is accepted as important active component with various pharmacological actions such as antibacterial and anticancer activity. Previous studies demonstrated that exposure to chrysophanol induced cytotoxicity, but the mechanisms of the toxic effects remain unknown. In the present metabolism study, three oxidative metabolites (M1-M3, aloe-emodine, 7-hydroxychrysophanol, and 2-hydroxychrysophanol) and five GSH conjugates (M4-M8) were detected in rat and human liver microsomal incubations of chrysophanol supplemented with GSH, and the formation of the metabolites was NADPH dependent except M4 and M5. M4 and M5 were directly derived from parent compound chrysophanol, M6 arose from M2, and M7 and M8 resulted from the oxidation of M4 and M5. Metabolites M5 and M6 were also observed in bile of rats after exposure to chrysophanol, M1-M3 and one NAC conjugate (M9) were detected in urine of rats administrated chrysophanol, and urinary metabolite M9 originated from the degradation of biliary GSH conjugation M6. Recombinant P450 enzyme incubation and microsome inhibition studies demonstrated that P450 1A2 was the primary enzyme responsible for the metabolic activation of chrysophanol and that P450 2B6 and P450 3A4 also participated in the generation of the oxidative metabolites. ...

Wikipedia

Ipragliflozin

Use Classification

General Manufacturing Information

Analytic Laboratory Methods

OBJECTIVE: To develop an HPLC method for determination of emodin,chrysophanol and physcion from different medicinal parts of Berchemia lineata. METHODS: Samples were analyzed on Diamonsil ODS C18 (250 mm x 4. 6 mm, 5 um), with the mobile phase consisted of methanol-0. 20% phosphoric acid solution(74: 26). The flow rate was 1.0 mL/min,column temperature was set at 35 °C , and detection UV wavelength was 254 nm. RESULTS: The linear range of emodin, chrysophanol and physcion was 0. 00201~ 0. 0804 ug,0. 0066~0. 264 ug and 0. 0124 ~0. 496 ug,with the average recovery was 100. 43% ,101. 29% and 98. 36% ,respectively. The content of total anthraquinones in root was higher than that in taten of Berchemia lineata. CONCLUSION: The method is simple,accurate and reliable for quality control of Berchemia lineata.

Most herbal medicines are prescribed in combination based on the theory of TCM to obtain synergistic effects or diminish the possible adverse reactions. Compatibility refers to the combination of two or more herbs based on the clinical settings and the properties of herbs. Chrysophanol and physcion are the main effective compounds in Radix et Rhizoma Rhei and Dahuang Fuzi Decoction which is the combination of Radix et Rhizoma Rhei, Radix Aconiti Lateralis Praeparata and Radix et Rhizoma Asari. However, chrysophanol and physcion are difficult to detect in vivo because of their low concentration and interference from endogenous compounds. The aim of this study is to develop a rapid, specific and sensitive ultra high performance liquid chromatography-triple quadrupole tandem mass method to simultaneously quantify chrysophanol and physcion in rat plasma, in order to better understand the pharmacokinetics and compatibility mechanism of Dahuang Fuzi Decoction for the first time. Multiple reaction monitoring (MRM) mode was applied for the quantitation at [M-H](-)m/z 253.0 m/z 225.1 for chrysophanol, [M-H](-) for m/z 283.1 m/z 240.0 physcion and [M-H](-)m/z 239.0 m/z 211.0 for IS. The analytes were separated on an Agilent Eclipse plus C18 column (100 mmx2.1mm, 1.8um) column within a total running time of 6.5 min using a mixture of 3mM ammonium acetate in water and methanol (95:5, v/v) with a time program flow gradient according to the "plus gradient chromatography" theory. The inclusion of the ammonium acetate in the UFLC mobile phase dramatically improved the detection limit of the tested compounds and decreased the interference by matrix effects, which have been referred to as "LC-electrolyte effects". Finally, we demonstrated the application of a validated method in a comparative pharmacokinetic study of rats receiving an oral dose of Dahuang Fuzi Decoction or Radix et Rhei Rhizoma, the monarch drug in the prescription. Pharmacokinetic parameters showed significant difference between the two groups. The achieved comparative pharmacokinetic results were helpful to clarify the combination mechanism of Dahuang Fuzi Decoction.

Acetylene black (AB) nanoparticles were readily dispersed into water in the presence of dihexadecyl hydrogen phosphate. After evaporation of water, the surface of glassy carbon electrode (GCE) was coated with AB nanoparticles as confirmed from the scanning electron microscopy measurements. The transmission electron microscopy images indicated that AB nanoparticles possessed porous structure. Electrochemical behavior of chrysophanol was studied, and a sensitive oxidation peak was observed in pH 3.6 acetate buffer solution. Compared with the bare GCE, the AB nanoparticles-modified GCE greatly increased the oxidation peak current of chrysophanol, showing remarkable signal enhancement effect. The influences of pH value, amount of AB, accumulation potential and time on the signal enhancement of chrysophanol were studied. As a result, a novel electrochemical method was developed for the determination of chrysophanol. The linear range was from 1.5 to 200 ug/L, and the detection limit was 0.51 ug/L (2.01 x 10(-9)M) after 2-min accumulation. Finally, this method was used in traditional Chinese medicines, and the results consisted with the values that obtained by high-performance liquid chromatography.

For more Analytic Laboratory Methods (Complete) data for Chrysophanic acid (10 total), please visit the HSDB record page.

Storage Conditions

Interactions

The aim of this study is to determine whether AST2017-01 which consists of Rumex crispus and Cordyceps militaris would improve atopic dermatitis (AD). We analyzed anti-AD effects of AST2017-01 and chrysophanol, a bioactive compound of AST2017-01, using a 2,4-dinitrofluorobenzene-induced AD murine model. AST2017-01 and chrysophanol relieved clinical severity in AD-like skin lesions and significantly decreased scratching behavior. The thickness of epidermis and infiltration of inflammatory cells in AD-like skin lesions were reduced by AST2017-01 or chrysophanol. AST2017-01 and chrysophanol significantly suppressed the levels of histamine, immunoglobulin E, thymic stromal lymphopoietin (TSLP), interleukin (IL)-4, IL-6, and tumor necrosis factor-a in serum of AD mice. The protein levels of TSLP, intercellular adhesion molecule-1, and macrophage inflammatory protein 2 were significantly inhibited in the skin lesions. The mRNA expressions of TSLP, thymus and activation-regulated chemokine/CCL17, and C-C chemokine receptor 3 were inhibited in the skin lesions by AST2017-01 or chrysophanol. In addition, AST2017-01 and chrysophanol significantly suppressed the expressions and activities of caspase-1 in the skin lesions. Taken together, these results suggest that AST2017-01 has beneficial effects on AD and may be used as a health functional food in AD.

Nitrosative/oxidative stress plays an important role in neuronal death following cerebral ischemia/reperfusion (I/R). Chrysophanol (CHR) has been shown to afford significant neuroprotection on ischemic stroke, however, whether its mechanism is related to attenuating nitrosative/oxidative stress is not clear. In the present study, we investigated the effect of CHR on neuronal injury related to nitric oxide (NO) production by using mouse middle cerebral artery occlusion (MCAO) model. Our results revealed that nitrite plus nitrate (NOx-) and 3-nitrotyrosine (3-NT) levels increased in ischemic brain 14 days after reperfusion, and were subsequently attenuated by CHR treatment. Moreover, 3-NT is colocalized with NeuN and TUNEL, suggesting that neuronal apoptosis following I/R is associated with 3-NT and CHR suppresses NO-associated neuronal cell death. Accordingly, cleaved caspase-3 expression in ischemic brain was decreased by CHR treatment. I/R also decreased the activity of total superoxide dismutase (SOD) and manganese-dependent SOD (MnSOD), whilst increased reactive oxygen species (ROS) production significantly. Interestingly, CHR reversed this decrease in total SOD, and MnSOD activity, and inhibited ROS generation in the ischemic brain. Taken together, our results provide direct evidence suggesting that CHR attenuates nitrosative/oxidative stress injury induced by I/R, providing a novel therapeutic target in the treatment of acute ischemic stroke.

Benign prostatic hyperplasia (BPH) is one of the most common chronic diseases in male population, of which incidence increases gradually with age. In this study, we investigated the effect of chrysophanic acid (CA) on BPH. BPH was induced by a 4-week injection of testosterone propionate (TP). Four weeks of further injection with vehicle, TP, TP + CA, TP + finasteride was carried on. In the CA treatment group, the prostate weight was reduced and the TP-induced histological changes were restored as the normal control group. CA treatment suppressed the TP-elevated prostate specific antigen (PSA) expression. In addition, 5a-reductase, a crucial factor in BPH development, was suppressed to the normal level close to the control group by CA treatment. The elevated expressions of androgen receptor (AR), estrogen receptor a and steroid receptor coactivator 1 by TP administration were also inhibited in the CA group when compared to the TP-induced BPH group. Then we evaluated the changes in three major factors of the mitogen-activated protein kinase chain during prostatic hyperplasia; extracellular signal-regulated kinase (ERK), c-Jun-N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38). While ERK was elevated in the process of BPH, JNK and p38 was not changed. This up-regulated ERK was also reduced as normal by CA treatment. Further in vitro studies with RWPE-1 cells confirmed TP-induced proliferation and elevated AR, PSA and p-ERK were all reduced by CA treatment. Overall, these results suggest a potential pharmaceutical feature of CA in the treatment of BPH.

For more Interactions (Complete) data for Chrysophanic acid (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Chrysophanol Mitigates T Cell Activation by Regulating the Expression of CD40 Ligand in Activated T Cells

Hyun-Su Lee, Gil-Saeng JeongPMID: 32854357 DOI: 10.3390/ijms21176122

Abstract

Since T lymphocytes act as mediators between innate and acquired immunity, playing a crucial role in chronic inflammation, regulation of T cell activation to suitable levels is important. Chrysophanol, a member of the anthraquinone family, is known to possess several bioactivities, including anti-microbial, anti-cancer, and hepatoprotective activities, however, little information is available on the inhibitory effects of chrysophanol on T cell activation. To elucidate whether chrysophanol regulates the activity of T cells, IL-2 expression in activated Jurkat T cells pretreated with chrysophanol was assessed. We showed that chrysophanol is not cytotoxic to Jurkat T cells under culture conditions using RPMI (Rosewell Park Memorial Institute) medium. Pretreatment with chrysophanol inhibited IL-2 production in T cells stimulated by CD3/28 antibodies or SEE-loaded Raji B cells. We also demonstrated that chrysophanol suppressed the expression of the CD40 ligand (CD40L) in activated T cells, and uncontrolled conjugation between B cells by pretreatment with chrysophanol reduced T cell activation. Besides, treatment with chrysophanol of Jurkat T cells blocked the NFκB signaling pathway, resulting in the abrogation of MAPK (mitogen-activated protein kinase) in activated T cells. These results provide novel insights into the suppressive effect of chrysophanol on T cell activation through the regulation of CD40L expression in T cell receptor-mediated stimulation conditions.Chrysophanol Attenuates Manifestations of Immune Bowel Diseases by Regulation of Colorectal Cells and T Cells Activation In Vivo

Hyun-Su Lee, Gil-Saeng JeongPMID: 33802855 DOI: 10.3390/molecules26061682

Abstract

Inflammatory bowel disease (IBD) is an immune disorder that develops due to chronic inflammation in several cells. It is known that colorectal and T cells are mainly involved in the pathogenesis of IBD. Chrysophanol is an anthraquinone family member that possesses several bioactivities, including anti-diabetic, anti-tumor, and inhibitory effects on T cell activation. However, it is unknown whether chrysophanol suppresses the activity of colorectal cells. In this study, we found that chrysophanol did not induce cytotoxicity in HT-29 colorectal cells. Pre-treatment with chrysophanol inhibited the mRNA levels of pro-inflammatory cytokines in tumor necrosis factor-α (TNF-α)-stimulated HT-29 cells. Western blot analysis revealed that pre-treatment with chrysophanol mitigates p65 translocation and the mitogen-activated protein kinase (MAPK) pathway in activated HT-29 cells. Results from the in vivo experiment confirmed that oral administration of chrysophanol protects mice from dextran sulfate sodium (DSS)-induced IBD. Chrysophanol administration attenuates the expression of pro-inflammatory cytokines in colon tissues of the DSS-induced IBD model. In addition, we found that oral administration of chrysophanol systemically decreased the expression of effector cytokines from mesenteric lymph nodes. Therefore, these data suggest that chrysophanol has a potent modulatory effect on colorectal cells as well as exhibiting a beneficial potential for curing IBD in vivo.Chrysophanol attenuates hepatitis B virus X protein-induced hepatic stellate cell fibrosis by regulating endoplasmic reticulum stress and ferroptosis

Chan-Yen Kuo, Valeria Chiu, Po-Chun Hsieh, Chun-Yen Huang, S Joseph Huang, I-Shiang Tzeng, Fu-Ming Tsai, Mao-Liang Chen, Chien-Ting Liu, Yi-Ru ChenPMID: 32811746 DOI: 10.1016/j.jphs.2020.07.014

Abstract

Hepatitis B virus X protein (HBx) and hepatic stellate cells (HSCs) are critical for liver fibrosis development. Anti-fibrosis occurs via reversion to quiescent-type HSCs or clearance of HSCs via apoptosis or ferroptosis. We aimed to elucidate the role of chrysophanol in rat HSC-T6 cells expressing HBx and investigate whether chrysophanol (isolated from Rheum palmatum rhizomes) influences cell death via ferroptosis in vitro. Analysis of lipid reactive oxygen species (ROS), Bip, CHOP, p-IRE1α, GPX4, SLC7A11, α-SMA, and CTGF showed that chrysophanol attenuated HBx-repressed cell death. Chrysophanol can impair HBx-induced activation of HSCs via endoplasmic reticulum stress (ER stress) and ferroptosis-dependent and GPX4-independent pathways.Chrysophanol ameliorates renal interstitial fibrosis by inhibiting the TGF-β/Smad signaling pathway

Fang Dou, Yi Ding, Cheng Wang, Jialin Duan, Wenjun Wang, Hang Xu, Xian Zhao, Jingwen Wang, Aidong WenPMID: 32511988 DOI: 10.1016/j.bcp.2020.114079

Abstract

Renal interstitial fibrosis (RIF) is a major pathological feature of chronic kidney disease at middle and end stages. Chrysophanol (CP), 1,8-dihydroxy-3-methyl-9,10-anthraquinone, is an anthraquinone isolated from Rheum palmatum L. with a variety of pharmacological activities including the suppression of RIF. However, the effect of CP on renal fibrosis and its potential mechanism have not been elucidated. We conducted a comprehensive study by determining the expression levels of fibrotic markers and proteins including TGF-β1, α-SMA, and Smad3 related to transforming growth factor-beta/Smad (TGF-β/Smad) pathway in unilateral ureteral obstruction (UUO) mice and TGF-β1-stimulated HK-2 cells with the treatment of CP using western blotting and RT-qPCR analyses. Using small interfering RNA and co-immunoprecipitation, we evaluated the influences of CP on the interactions between Smad3 and Smad7 proteins and also on TGF-β RI and TGF-βR II. We found that CP administration significantly ameliorated UUO-induced kidney damage by reversing abnormal serum and urine biochemical parameters and decreasing the production of fibrotic markers including collagen I, collagen III, fibronectin, and α-SMA. Our results showed that TGF-β1 and phospho-Smad3 (p-Smad3) expression was significantly down-regulated and Smad7 expression was up-regulated by CP in UUO mice compared to the model group; however, the expression of Smad2, Smad4, and TGF-β receptors was not affected. Furthermore, CP modulated these fibrotic markers as well as p-Smad3 and Smad7 in TGF-β1-induced HK-2 cells. The inhibitory effect of CP was markedly reduced in TGF-β1-treated HK-2 cells transfected with Smad3 siRNA. Additionally, co-immunoprecipitation analysis indicated that CP blocked the interaction between Smad3 and TGF-β receptor I to suppress p-Smad3 expression. These findings demonstrated that CP alleviated RIF by inhibiting Smad3 phosphorylation, which provides a molecular basis for a new drug candidate for the treatment of RIF.Chrysophanol Protects Against Acute Heart Failure by Inhibiting JNK1/2 Pathway in Rats

Xiao-Jiang Xie, Chang-Qing LiPMID: 33044948 DOI: 10.12659/MSM.926392

Abstract

BACKGROUND Acute heart failure (AHF) usually requires urgent therapy. Myocardial damage, oxidative stress, and inflammation are major components in the pathology of AHF. This study was designed to investigate the effects of chrysophanol on AHF. MATERIAL AND METHODS Sprague-Dawley rats were injected with isoprenaline hydrochloride to construct AHF rat models. AHF rats were treated with normal saline (negative control), chrysophanol, the combination of chrysophanol and SP600125, or benazepril (positive control) using sham rats as blank controls. Echocardiography, histological staining, and enzyme activity analysis were performed to assess the heart functions and myocardial damage. Effects on apoptosis, oxidative stress (OS), and inflammation were evaluated by biochemical analysis, TUNEL staining, and ELISA. RESULTS Chrysophanol improved the parameters of cardiac functions and alleviated the myocardial damage accompanied by the reduction of creatine kinase and lactate dehydrogenase activity. Meanwhile, chrysophanol inhibited the myocardial apoptosis along with the upregulation of Bcl-2 and downregulation of Bax and cleaved caspase-3. AHF-induced abnormal changes of OS parameters (MDA, GPx, CAT, SOD) and inflammatory markers (IL-6, IL-1ß, TNF-alpha, IFN-γ) were alleviated by chrysophanol. Benazepril treatment showed similar results with chrysophanol, while the addition of SP600125 enhanced the chrysophanol-mediated protection effects in AHF rats. Western blot analysis demonstrated that chrysophanol inhibited the phosphorylation of JNK1/2 and its upstream/downstream factors. CONCLUSIONS Chrysophanol improved cardiac functions and protected against myocardial damage, apoptosis, OS, and inflammation by inhibiting activation of the JNK1/2 pathway in AHF rat models. These finding indicate that chrysophanol may be a promising approach for treatment of AHF.Chrysophanol Alleviates Metabolic Syndrome by Activating the SIRT6/AMPK Signaling Pathway in Brown Adipocytes

Xueying Liu, Zehong Yang, Huixuan Li, Wen Luo, Wentao Duan, Junmei Zhang, Zhangzhi Zhu, Min Liu, Saimei Li, Xiaoyi Xin, Haoxiang Wu, Shaoxiang Xian, Meijing Liu, Changhui Liu, Chuangpeng ShenPMID: 33274005 DOI: 10.1155/2020/7374086

Abstract

Chrysophanol, a primary active ingredient ofor

, has various pharmacological properties, including anticancer, antidiabetic, and anti-inflammatory, as well as blood lipid regulation. However, whether chrysophanol can mitigate obesity, and its underlying mechanisms remains unclear. This study investigated whether chrysophanol effects energy metabolism in high-fat diet- (HFD-) induced obese mice and fat-specific Sirtuin 6- (SIRT6-) knockout (FKO) mice, targeting the SIRT6/AMPK signaling pathway in brown and white fat tissue. Our results showed that chrysophanol can effectively inhibit lipid accumulation in vitro and reduce mice's body weight, improve insulin sensitivity and reduced fat content of mice, and induce energy consumption in HFD-induced obese mice by activating the SIRT6/AMPK pathway. However, a treatment with OSS-128167, an SIRT6 inhibitor, or si-SIRT6, SIRT6 target specific small interfering RNA, in vitro blocked chrysophanol inhibition of lipid accumulation. Similar results were obtained when blocking the AMPK pathway. Moreover, in the HFD-induced obese model with SIRT6 FKO mice, histological analysis and genetic test results showed that chrysophanol treatment did not reduce lipid droplets and upregulated the uncoupling protein 1 (UCP1) expression. Rather, it upregulated the expression of thermogenic genes and activated white fat breakdown by inducing phosphorylation of adenosine 5'-monophosphate- (AMP-) activated protein kinase (AMPK), both in vitro and in vivo. OSS-128167 or si-SIRT6 blocked chrysophanol's upregulation of peroxisome proliferator-activated receptor-

coactivator-1

(Pgc-1

) and Ucp1 expression. In conclusion, this study demonstrated that chrysophanol can activate brown fat through the SIRT6/AMPK pathway and increase energy consumption, insulin sensitivity, and heat production, thereby alleviating obesity and metabolic disorders.

Effect of chrysophanic acid on immune response and immune genes transcriptomic profile in Catla catla against Aeromonas hydrophila

Ramasamy Harikrishnan, Gunapathy Devi, Chellam Balasundaram, Hien Van Doan, Sanchai Jaturasitha, Einar Ringø, Caterina FaggioPMID: 33436677 DOI: 10.1038/s41598-020-79629-9

Abstract

The effect of chrysophanic acid (CA) (2, 4, and 8 mg kg) on the immunity and immune-related gene profile of Catla catla against Aeromonas hydrophila is reported. In both control and treated groups fed with 2 mg kg

(2 CA), the phagocytosis, hemolytic, myeloperoxidase content, and superoxide anion production decreased significantly between 6th and 8th weeks, whereas when fed with 4 mg kg

CA (4 CA) the H

O

production and nitric oxide synthase increased significantly between 4th and 8th week. When fed with 2 CA and 4 CA diets, the total protein, bactericidal, and antibody titer increased significantly from the 4th week onwards. When fed with 2 CA, the IL-1β and IL-10 mRNA expression of head kidney leucocytes were significant between weeks 6 and 8. The expressions of toll-like receptors significantly increased when fed with a 4 CA diet from 4th week onwards. The 4 CA group significantly increased in TNF-α, TNF receptor-associated factor 6 (NOD), which influences protein expression, after the 4th week. The mRNA transcription of MHCI, lysozyme-chicken and goose type expressions significantly increased in 4 CA group within the 4th week. In summary, the dietary administration of 4 mg kg

of CA (4 CA) provides better immunity and enhances the up-regulation of immune-related genes in Catla against A. hydrophila.

Chrysophanol Inhibits the Progression of Diabetic Nephropathy via Inactivation of TGF-β Pathway

Chuan Guo, Yarong Wang, Yuanlin Piao, Xiangrong Rao, Dehai YinPMID: 33235436 DOI: 10.2147/DDDT.S274191

Abstract

Diabetic nephropathy (DN) is a common form of diabetic complication which threatens the health of patients with diabetes. It has been reported that chrysophanol (CHR) can alleviate the progression of diabetes; however, the role of CHR in DN remains unclear.To mimic DN in vitro, human podocytes (AB8/13 cells) were treated with high glucose (HG). Meanwhile, Western blot was performed to detect protein expressions. CCK-8 assay was used to test cell viability and cell proliferation was detected by Ki-67 staining. In addition, flow cytometry was performed to investigate cell apoptosis and cycle and cell migration was tested by transwell assay. Moreover, in vivo model of DN was established to detect the effect of CHR on DN in vivo.

HG-induced AB8/13 cell growth inhibition was significantly rescued by CHR. In addition, HG notably promoted the migration of AB8/13 cells, while this phenomenon was obviously reversed by CHR. Moreover, CHR inhibited the progression of DN via inactivation of TGF-β/EMT axis. Furthermore, CHR alleviated the symptom of DN in vivo.

CHR significantly alleviated the progression of DN via inactivation of TGF-β/EMT signaling in vitro and in vivo. Our findings were helpful to uncover the mechanism by which CHR regulates DN, as well as inspire the development of novel therapy against DN.

The Regulating Mechanism of Chrysophanol on Protein Level of CaM-CaMKIV to Protect PC12 Cells Against Aβ

Ting Ye, Hua-Wu Gao, Wei-Ting Xuan, Shu Ye, Peng Zhou, Xin-Quan Li, Yan Wang, Hang Song, Yan-Yan Liu, Biao CaiPMID: 32764873 DOI: 10.2147/DDDT.S245128

Abstract

To investigate the neuroprotective effect of chrysophanol (CHR) on PC12 treated with Aβ, and the involved mechanism.

After the establishment of an AD cell model induced by Aβ

, the cell survival rate was detected by MTT, cell apoptosis was assayed by Hoechst 33342 staining, mRNA expressions of calmodulin (CaM), calcium/calmodulin-dependent protein kinase kinase (CaMKK), calcium/calmodulin-dependent protein kinase IV (CaMKIV) and tau (MAPT; commonly known as tau) were determined by qRT-PCR, and protein levels of CaM, CaMKK, CaMKIV, phospho-CaMKIV (p-CaMKIV), tau and phospho-tau (p-tau) were detected by Western blot analysis.

When pretreated with CHR before exposure to Aβ

, PC12 cells showed that increased cell viability and reduced apoptosis. The qRT-PCR results indicated that the deposition of Aβ

triggers a decrease in levels of CaM, CaMKK, CaMKIV, and tau in PC12 cells. In addition, Western blot results also suggested that Aβ

decreases the protein expression of CaM, CaMKK, CaMKIV, p-CaMKIV, and the ratio of p-tau to tau in PC12 cells. However, the above effects were significantly alleviated after the treatment of CHR.

CHR plays a neuroprotective role in AD though decreasing the protein level of CaM-CaMKK-CaMKIV and the expression of p-tau downstream.